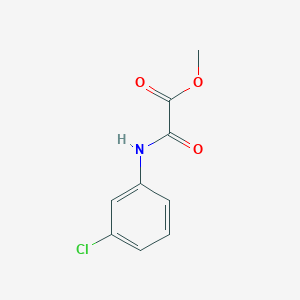

Methyl (3-chloroanilino)(oxo)acetate

Description

Methyl (3-chloroanilino)(oxo)acetate (hypothetical structure: methyl 2-(3-chloroanilino)-2-oxoacetate) is an ester derivative of oxoacetic acid featuring a 3-chloro-substituted anilino group. Such compounds are critical intermediates in organic synthesis, particularly for constructing heterocyclic frameworks like quinazolinones, which exhibit biological activity . The methyl ester group enhances reactivity compared to ethyl analogs, making it valuable in green chemistry applications and pharmaceutical precursor synthesis.

Properties

CAS No. |

87967-33-7 |

|---|---|

Molecular Formula |

C9H8ClNO3 |

Molecular Weight |

213.62 g/mol |

IUPAC Name |

methyl 2-(3-chloroanilino)-2-oxoacetate |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9(13)8(12)11-7-4-2-3-6(10)5-7/h2-5H,1H3,(H,11,12) |

InChI Key |

CUZLSYFAWNNJJW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-chloroanilino)(oxo)acetate can be synthesized through several methods. One common method involves the reaction of 3-chloroaniline with methyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-chloroanilino)(oxo)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different oxo or hydroxy derivatives .

Scientific Research Applications

Methyl (3-chloroanilino)(oxo)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of methyl (3-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Methyl (3-chloroanilino)(oxo)acetate with analogous compounds from the evidence:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents on Anilino | Ester Group | XLogP3 | Key Applications |

|---|---|---|---|---|---|---|---|

| Ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate | C₁₁H₁₂ClNO₃ | 241.67 | 341940-71-4 | 3-Cl, 2-Me | Ethyl | 2.5 | Pharmaceutical intermediates |

| Ethyl (5-chloro-2-methylphenyl)aminoacetate | C₁₁H₁₂ClNO₃ | 241.67 | 1425843-14-6 | 5-Cl, 2-Me | Ethyl | N/A | Agrochemical synthesis |

| Ethyl (3-methylphenyl)aminoacetate | C₁₁H₁₃NO₃ | 207.23 | 17738-79-3 | 3-Me | Ethyl | N/A | Medicinal chemistry R&D |

| Methyl 2-(3-chlorophenyl)-2-oxoacetate | C₉H₇ClO₃ | 198.60 | 34966-50-2 | N/A (phenyl, no amino) | Methyl | N/A | Polymer additives |

Key Observations :

- Chloro and Methyl Substituents: Chlorine at the 3-position (as in the target compound) increases molecular weight and lipophilicity (higher XLogP3) compared to non-halogenated analogs, enhancing membrane permeability in bioactive molecules .

- Ester Group : Methyl esters (e.g., CAS 34966-50-2) hydrolyze faster than ethyl esters, favoring rapid release of active metabolites .

- Amino vs. Phenyl Groups: The anilino group (NH-linked) in ethyl analogs (e.g., 341940-71-4) enables nucleophilic reactions, such as cyclization to quinazolinones, unlike phenyl derivatives .

Research Findings and Trends

- Positional Isomerism : Chlorine at the 3-position (vs. 5-position in CAS 1425843-14-6) improves steric compatibility with enzyme active sites, as seen in crystallographic studies of FAD-dependent oxidoreductases .

- Market Trends : Ethyl esters dominate industrial production due to stability, but methyl analogs are gaining traction in high-value pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.